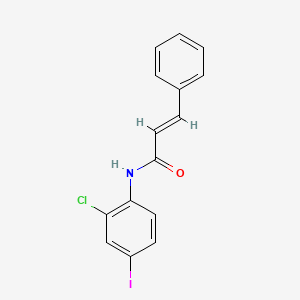
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea, also known as BRB-N-9, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzothiazole family and has been found to exhibit promising properties that make it a suitable candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea is not fully understood, but it has been suggested that the compound targets the microtubules of cancer cells, leading to their destabilization and eventual cell death.
Biochemical and physiological effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea has been shown to inhibit the growth of tumor cells in vitro and in vivo. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Furthermore, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, its low water solubility can make it difficult to use in certain assays. Additionally, the cytotoxicity of this compound towards cancer cells can make it challenging to conduct experiments that require the use of healthy cells.
Future Directions
There are several potential future directions for the investigation of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea. One direction could be to further explore its mechanism of action and identify potential molecular targets. Another direction could be to investigate its efficacy in combination with other anticancer agents. Additionally, the development of more water-soluble derivatives of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea could improve its potential for clinical use.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea has been investigated for its potential use as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity towards cancer cells and induces apoptosis, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3OS/c15-8-4-5-11-12(6-8)21-14(18-11)19-13(20)17-10-3-1-2-9(16)7-10/h1-7H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVATVJHFBCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741189.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3741192.png)

![2-(3,4-dimethylphenoxy)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3741198.png)

![N-(4-chlorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741210.png)
![4-ethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741222.png)
![2-chloro-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3741235.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-naphthylpropanamide](/img/structure/B3741236.png)
![methyl N-[2-(4-bromophenyl)-4-quinazolinyl]-beta-alaninate](/img/structure/B3741239.png)

![dimethyl 2-[(trichloroacetyl)amino]terephthalate](/img/structure/B3741260.png)
![3,4-dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741276.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B3741283.png)